

IUPAC name for 1-Bromo-4-iodobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-4-iodobutane

Cat. No.: B1596223

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An In-Depth Technical Guide to **1-Bromo-4-iodobutane**

Introduction

1-Bromo-4-iodobutane is a bifunctional organohalide compound featuring both a bromine and an iodine atom attached to a four-carbon aliphatic chain.^[1] Its IUPAC name is **1-bromo-4-iodobutane**.^{[2][3]} This structure makes it a highly versatile reagent and building block in organic synthesis. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for selective chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.^[1] The carbon-iodine bond is weaker and iodide is a better leaving group, making the iodinated carbon the primary site for nucleophilic attack.^[4]

Physicochemical Properties

A summary of the key quantitative data for **1-Bromo-4-iodobutane** is presented below.

Property	Value	Source
IUPAC Name	1-bromo-4-iodobutane	[2]
CAS Registry Number	89044-65-5	[1][2]
Molecular Formula	C4H8BrI	[1][2]
Molecular Weight	262.91 g/mol	[2][5][6]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	246-248 °C	[1]
Density	2.18 g/mL	[1]
Refractive Index	1.555-1.557	[1]

Chemical Reactivity and Synthetic Applications

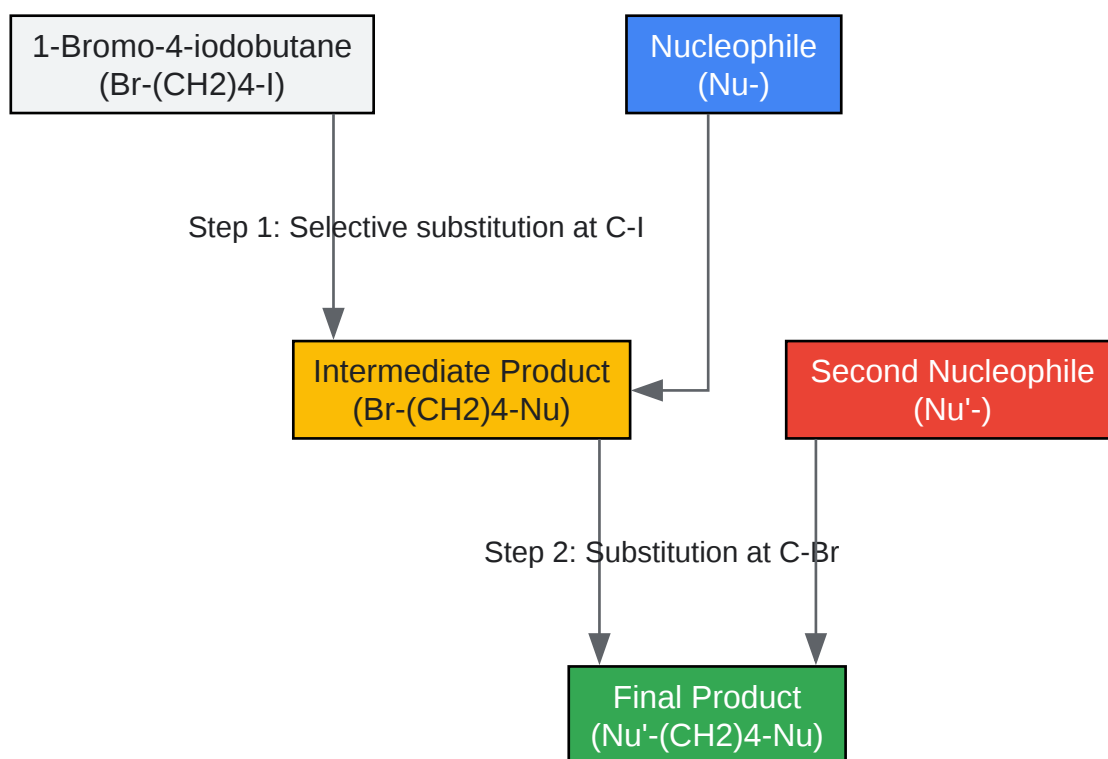
1-Bromo-4-iodobutane's utility stems from the differential reactivity of its two carbon-halogen bonds. It readily participates in a variety of reactions, including nucleophilic substitutions, eliminations, and organometallic coupling reactions.[1][7]

Nucleophilic Substitution Reactions

The primary application of **1-bromo-4-iodobutane** is in nucleophilic substitution, where the iodide is preferentially displaced. This allows for the sequential introduction of two different functional groups.

- Reaction with Amines, Alcohols, Thiols, and Cyanides: It reacts with a wide range of nucleophiles to form corresponding alkylated products.[1]
- Reaction with Azides: Treatment with sodium azide in DMF yields 1-azido-4-iodobutane, a precursor for compounds like 1,4-diaminobutane.[1]
- Reaction with Alkoxides: Reaction with sodium methoxide in methanol produces 1-methoxy-4-iodobutane.[1]

The general workflow for a selective nucleophilic substitution is depicted below.



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Caption: Selective sequential nucleophilic substitution pathway for **1-Bromo-4-iodobutane**.

Elimination Reactions

Under strong basic conditions, such as with potassium tert-butoxide, **1-bromo-4-iodobutane** can undergo elimination reactions to form alkenes.^{[1][7]} For instance, reaction with potassium tert-butoxide in DMF can yield 1-iodo-4-methylbutene.^[1]

Organometallic and Coupling Reactions

1-Bromo-4-iodobutane is a substrate for various carbon-carbon bond-forming reactions.

- Grignard & Organolithium Reagents: It can react with organometallic reagents like phenylmagnesium bromide or butyllithium to form alkylated products.^[1] For example, reaction with phenylmagnesium bromide in THF gives 4-phenylbutylmagnesium bromide.^[1]
- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.^[1]

Experimental Protocols

The following is a representative, generalized protocol for a nucleophilic substitution reaction using **1-bromo-4-iodobutane**. Researchers should adapt this procedure based on the specific nucleophile and desired scale.

Objective: Synthesis of a 4-bromobutyl-substituted compound via selective nucleophilic attack.

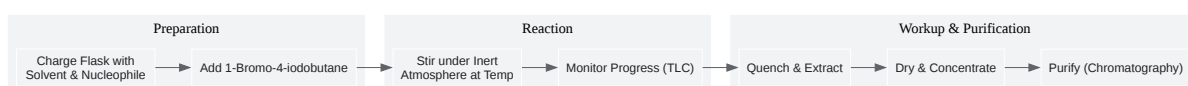
Materials:

- **1-Bromo-4-iodobutane**
- Nucleophile (e.g., sodium azide, sodium methoxide)
- Anhydrous solvent (e.g., Dimethylformamide (DMF), Methanol)
- Stirring apparatus and inert atmosphere setup (e.g., Nitrogen or Argon)
- Reaction vessel and condenser
- Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- Setup: A dry reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with the chosen anhydrous solvent.
- Reagents: The nucleophile (e.g., 1.1 equivalents of sodium azide) is dissolved or suspended in the solvent.
- Addition: **1-Bromo-4-iodobutane** (1.0 equivalent) is added to the stirred solution/suspension at a controlled temperature (e.g., room temperature or 0 °C).
- Reaction: The reaction mixture is stirred at a specific temperature (e.g., room temperature or heated to 60°C) for a designated period (e.g., 2-24 hours), while being monitored by an appropriate technique like Thin Layer Chromatography (TLC).^[1]

- **Workup:** Upon completion, the reaction is quenched (e.g., with water) and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed (e.g., with brine), dried over an anhydrous salt (e.g., sodium sulfate), and filtered.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by column chromatography, to yield the desired 1-substituted-4-bromobutane derivative.



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Caption: General experimental workflow for nucleophilic substitution of **1-Bromo-4-iodobutane**.

Safety and Handling

1-Bromo-4-iodobutane should be handled with care in a well-ventilated area or fume hood, following standard laboratory safety practices.^{[8][9]}

- **Personal Protective Equipment (PPE):** Wear protective gloves, safety glasses or a face shield, and a lab coat.^{[9][10]}
- **Hazards:** The compound may cause skin and serious eye irritation.^[9] It may also cause respiratory irritation.^{[9][10]} Inhalation of vapors should be avoided.^{[8][10]}
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.^{[8][9]}
- **First Aid:**
 - **Skin Contact:** Take off immediately all contaminated clothing. Rinse skin with water/shower.^[8]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
- Inhalation: Move the person into fresh air. If breathing stops, give artificial respiration.[8][9]
- Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[8]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

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- To cite this document: BenchChem. [IUPAC name for 1-Bromo-4-iodobutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596223#iupac-name-for-1-bromo-4-iodobutane]

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